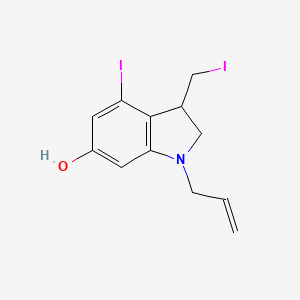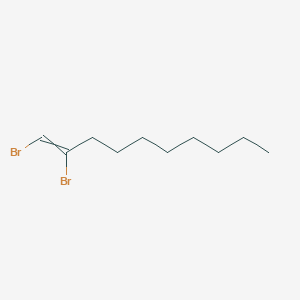![molecular formula C16H18O B12552191 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one CAS No. 144581-68-0](/img/structure/B12552191.png)
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common synthetic route involves the condensation of specific aromatic precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one can be compared with other similar compounds, such as:
1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol: Known for its potent cannabinoid activity, this compound shares structural similarities but differs in its biological effects.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as epidermal growth factor receptor inhibitors, highlighting different applications in medicinal chemistry
Eigenschaften
CAS-Nummer |
144581-68-0 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
3,3-dimethyl-1,2,4,5-tetrahydrobenzo[f]azulen-10-one |
InChI |
InChI=1S/C16H18O/c1-16(2)10-9-13-14(16)8-7-11-5-3-4-6-12(11)15(13)17/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
MPJVJKUSTKMAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C1CCC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
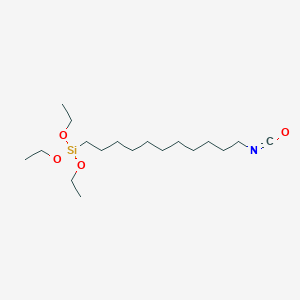
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
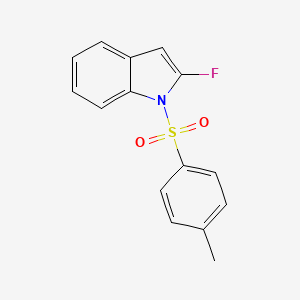

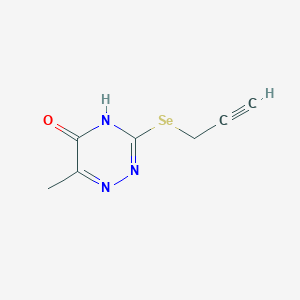
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
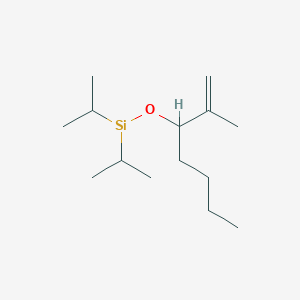
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

